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Introduction
Lumazine synthase (LS), a highly conserved enzyme in the riboflavin biosynthesis pathway of

bacteria, archaea, and plants, has emerged as a powerful and versatile platform for vaccine

development.[1][2][3] This enzyme self-assembles into a highly stable, icosahedral nanoparticle

composed of 60 identical subunits (a 60-mer), creating a scaffold with a diameter of

approximately 16 nm.[4] The N- and C-termini of each subunit are exposed on the surface of

the nanoparticle, allowing for the genetic fusion of antigens. This results in a high-density,

repetitive display of the antigen, mimicking the surface of many viruses and pathogens.[5]

The multivalent presentation of antigens on the LS platform leads to enhanced immunogenicity

through several mechanisms. The repetitive array of antigens efficiently cross-links B-cell

receptors (BCRs), leading to robust B-cell activation and proliferation.[2][5] Furthermore, the

particulate nature of the LS scaffold facilitates uptake by antigen-presenting cells (APCs), such

as dendritic cells (DCs), promoting antigen processing and presentation to T-cells, thus

stimulating both humoral and cellular immunity.[6][7] LS-based nanoparticles are also highly

thermostable, a significant advantage for vaccine manufacturing and distribution.[3]

These application notes provide an overview of the use of lumazine synthase as a vaccine

delivery platform, along with detailed protocols for the design, production, characterization, and

immunological evaluation of LS-based nanoparticle vaccines.
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Data Presentation: Quantitative Summary of
Lumazine Synthase Nanoparticle Characteristics
and Immunogenicity
The following tables summarize key quantitative data from various studies utilizing the

lumazine synthase platform for vaccine development.

Table 1: Biophysical Characterization of Lumazine Synthase Nanoparticles

Construct Antigen
Expression
System

Hydrodyna
mic
Diameter
(DLS)

Diameter
(TEM)

Reference

LS

None

(Bacillus

anthracis)

E. coli
15.5 ± 0.19

nm
~16 nm [5]

LS-PB10
Ricin toxin B-

cell epitope
E. coli

17.5 - 18.5

nm
Not Reported [5]

S-2P-LuS
SARS-CoV-2

Spike Protein

Mammalian

Cells
Not Reported

~50 nm

(including

spikes)

[1]

RBD-NP
SARS-CoV-2

RBD

Mammalian

Cells
~30 nm Not Reported [8]

Table 2: Immunogenicity of Lumazine Synthase-Based Vaccines in Mice

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b192210?utm_src=pdf-body
https://www.benchchem.com/product/b192210?utm_src=pdf-body
https://www.benchchem.com/product/b192210?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5606532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5606532/
https://www.mdpi.com/2076-393X/13/8/780
https://www.biorxiv.org/content/10.1101/2021.09.09.459664v1.full.pdf
https://www.benchchem.com/product/b192210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vaccine
Construct

Antigen Adjuvant
Endpoint
IgG Titer

Neutralizati
on Titer
(ID80)

Reference

LS_PB10
Ricin toxin B-

cell epitope
None

Measurable

anti-ricin IgG

Not sufficient

for protection
[5]

S-2P-LuS

(0.08 µg)

SARS-CoV-2

Spike Protein
SAS Not Reported 305 [1]

S-6P-LuS

(0.08 µg)

SARS-CoV-2

Spike Protein
SAS Not Reported 204 [1]

Recombinant

Spike Trimer

(0.08 µg)

SARS-CoV-2

Spike Protein
SAS Not Reported <40 [1]

Experimental Protocols
Protocol 1: Design and Cloning of Lumazine Synthase-
Antigen Fusion Constructs
This protocol describes the genetic fusion of a target antigen to the N- or C-terminus of the

lumazine synthase gene.

1. Materials:

Plasmid vector for bacterial or mammalian expression (e.g., pET series for E. coli, pcDNA

series for mammalian cells).

Gene encoding the lumazine synthase (e.g., from Aquifex aeolicus or Bacillus subtilis).

Gene encoding the antigen of interest.

Restriction enzymes and T4 DNA ligase.

PCR primers for amplification of the LS and antigen genes.

DNA sequencing service.
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2. Procedure:

Primer Design: Design PCR primers to amplify the lumazine synthase and antigen genes.

The primers should include appropriate restriction enzyme sites for cloning into the

expression vector. For N-terminal fusion, the antigen gene should be cloned upstream of the

LS gene. For C-terminal fusion, the antigen gene should be cloned downstream. Flexible

linkers (e.g., (G4S)n) can be incorporated between the antigen and LS to improve protein

folding and antigen presentation.

PCR Amplification: Amplify the LS and antigen genes using high-fidelity DNA polymerase.

Digestion and Ligation: Digest the PCR products and the expression vector with the chosen

restriction enzymes. Ligate the digested antigen and LS fragments into the expression vector

using T4 DNA ligase.

Transformation: Transform the ligation product into competent E. coli for plasmid

amplification.

Sequence Verification: Isolate the plasmid DNA and verify the sequence of the fusion

construct by DNA sequencing.

Protocol 2: Expression and Purification of Lumazine
Synthase Nanoparticles
This protocol provides a general method for the expression and purification of LS-antigen

fusion proteins from E. coli.

1. Materials:

E. coli expression strain (e.g., BL21(DE3)).

LB or Terrific Broth media.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
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Lysozyme, DNase I.

Ni-NTA affinity chromatography column.

Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

Size-exclusion chromatography (SEC) column.

Phosphate-buffered saline (PBS).

2. Procedure:

Expression:

1. Transform the expression plasmid into E. coli BL21(DE3) cells.

2. Inoculate a starter culture and grow overnight.

3. Inoculate a larger culture with the starter culture and grow at 37°C until the OD600

reaches 0.6-0.8.

4. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and

incubate at 18-25°C for 16-24 hours.

Purification:

1. Harvest the cells by centrifugation.

2. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure

homogenization. Add lysozyme and DNase I to aid lysis.

3. Clarify the lysate by centrifugation.

4. Apply the supernatant to a Ni-NTA column pre-equilibrated with lysis buffer.

5. Wash the column with wash buffer to remove unbound proteins.
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6. Elute the His-tagged LS-antigen fusion protein with elution buffer.

7. Further purify the protein by size-exclusion chromatography using PBS as the mobile

phase to isolate correctly assembled nanoparticles.

8. Analyze the purified protein by SDS-PAGE and Western blot to confirm purity and identity.

Protocol 3: Characterization of Lumazine Synthase
Nanoparticles
1. Transmission Electron Microscopy (TEM):

Dilute the purified nanoparticles to a concentration of approximately 0.1 mg/mL in a suitable

buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.0).[1]

Apply a small drop of the sample to a glow-discharged carbon-coated copper grid for 15-60

seconds.

Remove excess sample with filter paper.

Wash the grid with buffer.

Stain the grid with a negative stain solution (e.g., 0.7-2% uranyl formate or uranyl acetate).

Image the grid using a transmission electron microscope.[8]

2. Dynamic Light Scattering (DLS):

Dilute the purified nanoparticles in a suitable buffer (e.g., PBS) to a concentration of 0.5-1.0

mg/mL.

Filter the sample through a 0.22 µm filter to remove any large aggregates.

Measure the hydrodynamic diameter and polydispersity index using a DLS instrument.

Protocol 4: Immunological Evaluation of Lumazine
Synthase Vaccines
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1. Mouse Immunization:

Use female BALB/c or C57BL/6 mice (6-8 weeks old).

Dilute the purified LS-antigen nanoparticles in sterile PBS to the desired concentration.

If using an adjuvant, mix the nanoparticle solution with the adjuvant according to the

manufacturer's instructions.

Immunize mice via a suitable route (e.g., intramuscular, subcutaneous, or intranasal). A

typical prime-boost regimen involves immunizations on day 0 and day 21.

Collect blood samples at various time points (e.g., pre-immunization, and 2 weeks after each

immunization) to analyze the antibody response.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer:

Coat a 96-well ELISA plate with the purified LS-antigen nanoparticle or the target antigen

(e.g., 50-100 ng/well in PBS) and incubate overnight at 4°C.[1][9]

Wash the plate with PBS containing 0.05% Tween 20 (PBST).

Block the plate with a blocking buffer (e.g., 5% skim milk in PBST) for 1-2 hours at room

temperature.[1][9]

Serially dilute the mouse sera in blocking buffer and add to the wells. Incubate for 1-2 hours

at room temperature.

Wash the plate with PBST.

Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse

IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[9]

Wash the plate with PBST.

Add a TMB substrate solution and incubate until a color develops.

Stop the reaction with a stop solution (e.g., 2N H2SO4).
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Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest

serum dilution that gives an absorbance value above a pre-determined cut-off (e.g., twice the

background).

3. In Vivo T-Cell Proliferation Assay (CFSE-based):

Isolate splenocytes from a transgenic mouse expressing a T-cell receptor specific for the

antigen of interest (e.g., OT-I or OT-II mice for ovalbumin).

Label the cells with carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 0.5-5

µM.[6]

Adoptively transfer the labeled cells into recipient mice.

The following day, immunize the recipient mice with the LS-antigen nanoparticle vaccine.

After 3-4 days, harvest the spleens and/or lymph nodes from the recipient mice.

Prepare a single-cell suspension and stain with fluorescently labeled antibodies against T-

cell markers (e.g., CD8, CD4).

Analyze the CFSE dilution in the antigen-specific T-cell population by flow cytometry. Each

peak of decreasing fluorescence intensity represents a cell division.[6]
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Caption: Experimental workflow for developing a lumazine synthase-based nanoparticle

vaccine.
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Caption: Proposed signaling pathway for lumazine synthase nanoparticle vaccine-induced

immunity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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